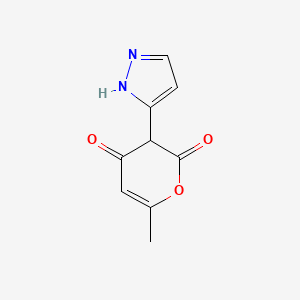
6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs due to its ability to bind to various enzymes and interfere with their activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazine with 1,3-diketones . The exact method would depend on the specific substituents desired on the pyrazole ring .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and can influence the chemical behavior of the compound .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, largely dependent on the substituents on the ring. They can participate in reactions such as alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
Pyrazole compounds are typically solid at room temperature. They are polar due to the presence of nitrogen in the ring and are generally soluble in polar solvents .科学的研究の応用
Herbicidal Activity
The synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl has led to promising herbicidal candidates. Researchers have explored compounds like 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) , which demonstrated excellent inhibition effects on barnyard grass in greenhouse experiments. Notably, compound 8l and 10a exhibited remarkable potency, with an EC50 of approximately 10.53 g/ha and 10.37 g/ha, respectively. These findings suggest that 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione derivatives could serve as effective herbicides for controlling weeds in agricultural fields .
Antioxidant Potential
Imidazole-containing compounds, such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one , have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant scavenging potential, surpassing that of ascorbic acid (used as a positive control). Their ability to counteract oxidative stress makes them relevant for potential therapeutic applications .
Medicinal Chemistry
The pyrazole structure in 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione enables diverse transformations, making it valuable in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs. By introducing various substituents, scientists aim to create compounds with specific biological activities, selectivities, and low toxicities. This versatility has led to the development of pyrazole-based agrochemicals and pharmaceuticals .
Agrochemicals
Pyrazole-containing compounds have found applications in agriculture. Notable examples include fipronil , an insecticide that effectively controls pests resistant to other classes of insecticides. The pyrazole structure in fipronil contributes to its efficacy against Lepidoptera and Coleoptera pests in crops like vegetables, rice, and cotton .
Synthetic Chemistry
The synthetic accessibility of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione derivatives allows for further exploration. Chemists can use this compound as a starting point to create structurally diverse molecules with potential applications in various fields.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXEOZJGAFQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)
![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
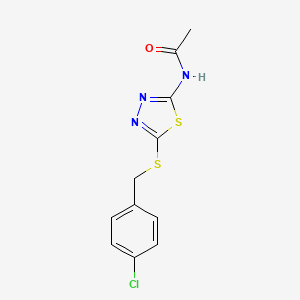

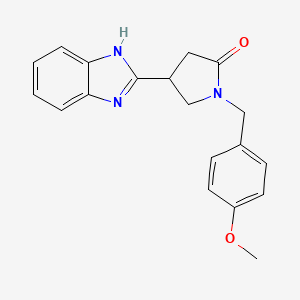
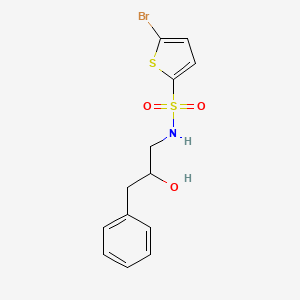
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)
![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)
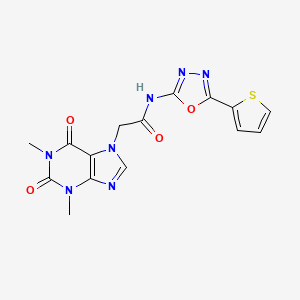
![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)
